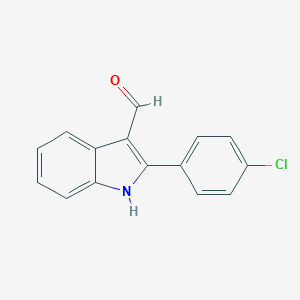

2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

Beschreibung

BenchChem offers high-quality 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISKDSDZIWRRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383907 | |

| Record name | 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-83-0 | |

| Record name | 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. This indole derivative is of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in a wide array of biologically active molecules. This document outlines a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, along with its physicochemical and spectroscopic characterization.

Introduction

Indole and its derivatives are fundamental structural motifs in numerous natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole ring at the C3 position is a common strategy for the synthesis of novel therapeutic agents. The title compound, 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, incorporates a pharmacologically relevant 4-chlorophenyl group at the C2 position and a reactive carbaldehyde group at the C3 position, making it a valuable intermediate for further chemical modifications and the development of new drug candidates.

Synthesis Pathway

The synthesis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-(4-chlorophenyl)-1H-indole. This is followed by the formylation of the C3 position of the indole ring using the Vilsmeier-Haack reaction.

Caption: Overall synthetic route for 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 2-(4-chlorophenyl)-1H-indole

This procedure is adapted from a method for the synthesis of bis(indolyl)methanes.

Materials:

-

Indole

-

4-chlorobenzaldehyde

-

Glacial acetic acid

Procedure:

-

In a flask, dissolve indole (2 mmol) in glacial acetic acid (5 mL) with stirring until complete dissolution.

-

To this solution, add 4-chlorobenzaldehyde (1 mmol) under vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The color of the solution will typically change from light yellow to pink and then to a dark red, indicating the progress of the reaction.

-

Upon completion, the reaction mixture can be worked up by pouring it into ice water and collecting the precipitate.

-

The crude product should be purified, for example, by recrystallization from a suitable solvent like ethanol, to yield 2-(4-chlorophenyl)-1H-indole.

Step 2: Synthesis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)

This is a general and effective method for the formylation of electron-rich indoles.[1]

Materials:

-

2-(4-chlorophenyl)-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with constant stirring. Maintain the temperature below 5°C.

-

Formylation: To the freshly prepared Vilsmeier reagent, slowly add a solution of 2-(4-chlorophenyl)-1H-indole in DMF. After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature, followed by gentle heating (e.g., to 75°C) for several hours to ensure the completion of the reaction.

-

Work-up: Pour the reaction mixture onto crushed ice.

-

Neutralization: Carefully neutralize the mixture by adding a sodium hydroxide solution until the pH is alkaline (pH 8-9).

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with water and then recrystallize it from a suitable solvent such as ethanol to obtain pure 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.

Characterization Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀ClNO | |

| Molecular Weight | 255.70 g/mol | |

| Melting Point | 263-265 °C | |

| Appearance | (Expected) Crystalline solid |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the chlorophenyl protons, the aldehyde proton, and the N-H proton of the indole.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde CHO | ~10.0 | Singlet |

| Indole N-H | ~8.5-9.0 (broad) | Singlet |

| Aromatic Protons | ~7.2-8.2 | Multiplets |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display signals corresponding to the carbon atoms of the indole ring, the chlorophenyl ring, and the aldehyde carbonyl group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~185 |

| Aromatic Carbons | ~110-140 |

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (indole) | ~3300-3400 |

| C=O Stretch (aldehyde) | ~1650-1680 |

| C-Cl Stretch | ~700-800 |

MS (Mass Spectrometry)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Expected m/z |

| [M]⁺ | ~255/257 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M+H]⁺ | ~256/258 (due to ³⁵Cl/³⁷Cl isotopes) |

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. The outlined Vilsmeier-Haack reaction is a robust and efficient method for the preparation of this valuable synthetic intermediate. The provided characterization data, while predictive, serves as a useful reference for researchers working on the synthesis and development of novel indole-based compounds for various applications in drug discovery and materials science. It is recommended that researchers confirm the identity and purity of the synthesized compound using the analytical techniques described.

References

Technical Guide: Physicochemical Properties of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of the compound 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental protocols to facilitate further investigation and application of this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClNO | [1] |

| Molecular Weight | 255.7 g/mol | [1] |

| Melting Point | 263-265 °C | [2] |

| Boiling Point (Predicted) | 485.6 ± 35.0 °C | [2] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.80 ± 0.30 | [2] |

Synthesis and Characterization

The synthesis of 2-aryl-1H-indole-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylindole

Materials:

-

2-Phenylindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Vilsmeier Reagent Formation: In a flask equipped with a magnetic stirrer and under an inert atmosphere, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) while cooling in an ice bath. Stir the mixture for a predetermined time to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: Dissolve 2-phenylindole in DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the low temperature. After the addition is complete, allow the reaction mixture to stir at room temperature or gentle heat for several hours to ensure complete formylation.

-

Work-up: Quench the reaction by carefully adding it to a mixture of ice and a sodium hydroxide solution to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure 2-phenyl-1H-indole-3-carbaldehyde.

Logical Workflow for Vilsmeier-Haack Synthesis

Vilsmeier-Haack reaction workflow for indole formylation.

Spectroscopic Data

Detailed experimental spectroscopic data for 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is not extensively available in the public domain. However, data for the parent compound, indole-3-carboxaldehyde, and related 2-aryl derivatives can provide valuable reference points for characterization.

1H and 13C NMR Spectroscopy

The NMR spectra of indole derivatives are well-characterized. For 2-aryl-1H-indole-3-carbaldehydes, the aldehydic proton typically appears as a singlet downfield, around 9-10 ppm in the 1H NMR spectrum. The protons on the indole and the 2-aryl substituent will exhibit characteristic aromatic signals. In the 13C NMR spectrum, the carbonyl carbon of the aldehyde is expected to resonate around 185-195 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is expected to show characteristic absorption bands. A strong carbonyl (C=O) stretching band for the aldehyde group is anticipated in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring will likely appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde (C₁₅H₁₀ClNO), the molecular ion peak (M⁺) would be expected at m/z 255, with an isotopic peak (M+2) at m/z 257 due to the presence of the chlorine atom.

Potential Biological Activities

While specific biological studies on 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde are limited, the indole-3-carboxaldehyde scaffold is a well-known pharmacophore with a wide range of reported biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10][11]

Derivatives of 2-phenylindole-3-carbaldehyde have shown potent antimitotic activities in human breast cancer cells by inhibiting tubulin polymerization.[10] Additionally, various indole derivatives have been investigated for their potential as anticancer agents by targeting pathways such as the Bcl-2 family of proteins.[12] The presence of the 4-chlorophenyl group at the 2-position may influence the biological activity profile of the molecule. Further research is warranted to explore the specific therapeutic potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde in the cell culture medium and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Screening

MTT assay workflow for cytotoxicity assessment.

References

- 1. rsc.org [rsc.org]

- 2. 2-Phenyl-1H-indole-3-carbaldehyde | CymitQuimica [cymitquimica.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. growingscience.com [growingscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics and synthesis of novel compounds is paramount. This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, a molecule of interest in medicinal chemistry.

Summary of Spectroscopic Data

The structural identity and purity of synthesized 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data are summarized in the tables below.

Table 1: ¹H NMR Spectral Data of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.0 | s | - | CHO |

| ~8.3 | d | ~8.0 | Ar-H |

| ~7.8 | d | ~8.5 | Ar-H (Chlorophenyl) |

| ~7.5 | d | ~8.5 | Ar-H (Chlorophenyl) |

| ~7.2-7.4 | m | - | Ar-H |

| ~7.1 | t | ~7.5 | Ar-H |

| ~9.0 (broad) | s | - | NH |

Note: Predicted values based on analogous structures. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | C=O (Aldehyde) |

| ~140.0 | C (Indole) |

| ~137.0 | C (Indole) |

| ~135.0 | C-Cl (Chlorophenyl) |

| ~131.0 | C (Chlorophenyl) |

| ~129.0 | CH (Chlorophenyl) |

| ~128.0 | CH (Chlorophenyl) |

| ~124.0 | C (Indole) |

| ~123.0 | CH (Indole) |

| ~122.0 | CH (Indole) |

| ~121.0 | CH (Indole) |

| ~118.0 | C (Indole) |

| ~112.0 | CH (Indole) |

Note: Predicted values based on analogous structures.

Table 3: IR and Mass Spectrometry Data of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

| Spectroscopic Technique | Characteristic Peaks/Values |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic), ~750 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z (%): 255/257 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes), 254 ([M-H]⁺), 226 ([M-CHO]⁺), 189 ([M-C₆H₄Cl]⁺) |

Note: Predicted values based on analogous structures.

Experimental Protocols

A common and effective method for the synthesis of 2-aryl-1H-indole-3-carbaldehydes is the Vilsmeier-Haack reaction on the corresponding 2-aryl-1H-indole.

Synthesis of 2-(4-chlorophenyl)-1H-indole

A plausible synthetic route involves the Fischer indole synthesis.

Materials:

-

4-chlorophenylhydrazine hydrochloride

-

Acetophenone

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

-

Ethanol

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of 4-chlorophenylhydrazine hydrochloride and acetophenone in ethanol is refluxed for 2-4 hours.

-

The solvent is removed under reduced pressure.

-

The resulting crude phenylhydrazone is added to pre-heated polyphosphoric acid at 100-120 °C.

-

The reaction mixture is stirred at this temperature for 30-60 minutes.

-

The hot mixture is poured onto crushed ice, and the resulting precipitate is neutralized with a saturated sodium bicarbonate solution.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield pure 2-(4-chlorophenyl)-1H-indole.

Vilsmeier-Haack Formylation to Yield 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

Materials:

-

2-(4-chlorophenyl)-1H-indole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Sodium hydroxide solution

-

Dichloromethane or Ethyl acetate

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, anhydrous DMF is cooled in an ice bath.

-

Phosphorus oxychloride is added dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The mixture is then stirred for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

-

A solution of 2-(4-chlorophenyl)-1H-indole in anhydrous DMF is added dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours and then heated to 40-50 °C for 1-2 hours.

-

The reaction mixture is then poured onto crushed ice and neutralized with a cold sodium hydroxide solution.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.

Visualization of the Synthetic Workflow

The logical flow of the synthesis can be visualized as a straightforward two-step process.

Unveiling the Structural Nuances: A Technical Guide to the Crystal Structure Analysis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The title compound, 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, represents a significant synthon for the development of novel therapeutic agents. Understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. While a specific, publicly available crystal structure determination for 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde has not been identified in the course of this review, this document outlines the established experimental protocols, from synthesis to crystallographic analysis, that would be employed for such a study.

Synthesis and Crystallization

The journey to elucidating the crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

1.1. Synthesis

The synthesis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is typically achieved via a two-step process. The first step involves the Fischer indole synthesis or a related method to create the 2-(4-chlorophenyl)-1H-indole core. This is followed by formylation at the C3 position, most commonly using the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: A Vilsmeier reagent is prepared by the dropwise addition of phosphoryl chloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). The mixture is stirred at 0°C for approximately 30 minutes.

-

Reaction with Indole: A solution of 2-(4-chlorophenyl)-1H-indole in DMF is added dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: The reaction mixture is then allowed to warm to room temperature and subsequently heated to around 60-80°C for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into crushed ice and neutralized with an aqueous solution of sodium hydroxide or sodium carbonate until a precipitate is formed.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield pure 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.

1.2. Single Crystal Growth

The purified compound is then used for growing single crystals suitable for X-ray diffraction. The choice of solvent is critical and is often determined empirically.

Experimental Protocol: Slow Evaporation Method

-

Solution Preparation: A saturated solution of the compound is prepared in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or dichloromethane) at a slightly elevated temperature.

-

Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis should form. These are then carefully harvested.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

The results of a crystal structure analysis are presented in a standardized format, including tables of crystallographic data and geometric parameters. The following tables are illustrative of the data that would be generated from such an analysis.

Table 1: Example Crystal Data and Structure Refinement Parameters

| Parameter | Value (Example) |

| Empirical formula | C₁₅H₁₀ClNO |

| Formula weight | 255.70 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 14.234(6) |

| α (°) | 90 |

| β (°) | 105.12(2) |

| γ (°) | 90 |

| Volume (ų) | 1175.1(8) |

| Z | 4 |

| Density (calculated, g/cm³) | 1.446 |

| Absorption coefficient (mm⁻¹) | 0.298 |

| F(000) | 528 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.50 to 27.50 |

| Reflections collected | 8543 |

| Independent reflections | 2680 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

**Table 2: Example of Selected Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | Angle (°) |

| Cl(1)-C(12) | 1.745(2) | C(3)-C(2)-N(1) | 108.9(2) |

| O(1)-C(15) | 1.221(3) | C(2)-C(3)-C(15) | 129.5(2) |

| N(1)-C(2) | 1.378(3) | C(2)-N(1)-C(8) | 109.2(2) |

| N(1)-C(8) | 1.385(3) | C(9)-C(8)-N(1) | 130.1(2) |

| C(2)-C(9) | 1.489(3) | O(1)-C(15)-C(3) | 125.6(3) |

| C(3)-C(15) | 1.456(4) | C(10)-C(9)-C(2) | 121.3(2) |

Visualization of Workflow and Molecular Structure

Visual representations are crucial for understanding complex processes and molecular geometries.

Caption: Workflow from synthesis to final structural model.

An In-depth Technical Guide to 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde (CAS 1217-83-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, identified by CAS number 1217-83-0. This indole derivative holds significant interest for researchers in medicinal chemistry and drug discovery due to the diverse biological activities associated with the indole-3-carbaldehyde scaffold.

Chemical Properties

The fundamental physicochemical properties of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Source |

| CAS Number | 1217-83-0 | [1][2] |

| IUPAC Name | 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | [1] |

| Synonyms | 2-(4-chlorophenyl)indole-3-carboxaldehyde | [2] |

| Molecular Formula | C₁₅H₁₀ClNO | [1][2][3] |

| Molecular Weight | 255.70 g/mol | [3][4] |

| Melting Point | 257-258 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | Typically >97% | [5] |

Potential Biological Activities and Signaling Pathways

While specific biological activities for 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde are not extensively documented in the public domain, the broader class of indole-3-carbaldehyde derivatives has been the subject of significant research. These studies suggest a range of potential therapeutic applications.

Indole-3-carbaldehyde and its derivatives are known to be involved in plant defense mechanisms.[1][3] In the context of human health, they have been shown to play a role in modulating inflammatory responses. For instance, indole-3-carboxaldehyde can alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the subsequent activation of the NLRP3 inflammasome signaling pathway.[2] This pathway is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases.

Furthermore, some indole derivatives have been investigated for their potential in cancer therapy. Research has shown that certain indole-3-carboxaldehyde analogues exhibit antioxidant properties and can inhibit microsomal lipid peroxidation.[6] More specifically, indole-3-carboxaldehyde has been shown to suppress lipid accumulation and mitigate inflammatory responses in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade, which may have implications for atherosclerosis.[7] The antifungal activity of indole-3-carboxaldehyde has also been reported, with studies indicating it can disrupt the mitochondrial electron transport chain in fungi.[8]

Putative Signaling Pathway: Inhibition of NLRP3 Inflammasome Activation

The following diagram illustrates the potential mechanism by which indole-3-carbaldehyde derivatives may inhibit the NLRP3 inflammasome pathway, a critical regulator of inflammation.

Caption: Putative inhibition of the NLRP3 inflammasome pathway.

Experimental Protocols

While a specific, detailed synthesis protocol for 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde was not found in the immediate search, the synthesis of indole-3-carboxaldehyde derivatives is well-established in the chemical literature. A common method is the Vilsmeier-Haack reaction, which involves the formylation of an indole precursor.

General Synthesis Workflow for Indole-3-Carbaldehyde Derivatives

The following diagram outlines a general workflow for the synthesis and purification of indole-3-carbaldehyde derivatives, which can be adapted for the specific synthesis of CAS 1217-83-0.

References

- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Discovery of Novel 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Among these, 2-phenylindole derivatives have garnered considerable attention for their potent anticancer and antimicrobial properties. This technical guide focuses on the discovery and characterization of novel derivatives of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, a promising core structure for the development of new therapeutic agents. We provide a comprehensive overview of the synthetic methodologies, detailed experimental protocols for biological evaluation, and a summary of the quantitative structure-activity relationship data. Furthermore, this guide illustrates key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of the development and mechanism of action of these compounds.

Synthesis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde and its Derivatives

The synthesis of the core scaffold, 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, is typically achieved through a two-step process involving the Fischer indole synthesis followed by Vilsmeier-Haack formylation.

Step 1: Synthesis of 2-(4-chlorophenyl)-1H-indole (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] In this case, 4-chlorophenylhydrazine is reacted with acetophenone.

Experimental Protocol:

-

A mixture of 4-chlorophenylhydrazine and acetophenone is heated in a suitable solvent, such as acetic acid or ethanol, in the presence of an acid catalyst like polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).[1][2]

-

The reaction mixture is typically refluxed for several hours.

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The precipitated solid, 2-(4-chlorophenyl)-1H-indole, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

References

Preliminary Biological Screening of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, a synthetic derivative of the indole scaffold. The indole nucleus is a prominent feature in many natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities. This document collates available data on the synthesis, anticancer, antimicrobial, and antioxidant properties of this compound and its close analogs, presenting the information in a structured format for researchers and drug development professionals.

Synthesis Overview

The synthesis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde and its analogs typically follows established synthetic routes for indole derivatives. A common approach involves the Fischer indole synthesis, where a phenylhydrazone derivative is cyclized under acidic conditions. For the specific substitution pattern of the target compound, a multi-step synthesis is generally required.

A plausible synthetic pathway can be visualized as a three-step process starting from commercially available reagents. This process involves the formation of a key intermediate, 2-(4-chlorophenyl)-1H-indole, followed by formylation to introduce the carbaldehyde group at the 3-position of the indole ring.

Anticancer Activity

Derivatives of 2-phenylindole-3-carbaldehyde have demonstrated significant potential as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. While specific data for 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is not extensively documented in publicly available literature, the activities of closely related analogs suggest its potential as a cytotoxic agent against various cancer cell lines.

Quantitative Data on Anticancer Activity of Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 | 13.2 | [1] |

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 | 8.2 | [1] |

| 2-(4-bromophenyl)-1H-indole-3-carbaldehyde | Not Specified | Not Specified | [2] |

| Indole-based Bcl-2 Inhibitors (U1-6) | MCF-7, MDA-MB-231, A549 | Sub-micromolar | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Antimicrobial and Antifungal Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities. The presence of the indole nucleus and various substituents can influence the potency and spectrum of this activity.

Quantitative Data on Antimicrobial Activity of Analogs

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Indole-3-aldehyde hydrazone derivatives | Staphylococcus aureus | 6.25-100 | [4] |

| Indole-3-aldehyde hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [4] |

| Indole-3-aldehyde hydrazone derivatives | Escherichia coli | 6.25-100 | [4] |

| Indole-3-aldehyde hydrazone derivatives | Bacillus subtilis | 6.25-100 | [4] |

| Indole-3-aldehyde hydrazone derivatives | Candida albicans | 6.25-100 | [4] |

| Di-halogenated indoles | Candida species | 10-50 | [5] |

| 1,2,4-triazole-indole hybrid | C. glabrata | 0.25 | [6] |

| 1,2,4-triazole-indole hybrid | C. krusei | 0.125 | [6] |

| 1,2,4-triazole-indole hybrid | C. albicans | 0.5 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Antioxidant Activity

The indole scaffold is known for its antioxidant properties, primarily due to its ability to donate a hydrogen atom and stabilize free radicals. The antioxidant potential of indole derivatives can be evaluated using various in vitro assays.

Potential Signaling Pathway: Nrf2-Keap1

For some indole derivatives, the antioxidant effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Conclusion

The preliminary biological screening of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde and its analogs reveals a promising scaffold for the development of novel therapeutic agents. The available data on related compounds indicate potential anticancer, antimicrobial, and antioxidant activities. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this specific compound, including its mechanisms of action and in vivo efficacy. The experimental protocols and workflows provided in this guide offer a foundational framework for conducting such investigations.

References

- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In Silico Prediction of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Bioactivity: A Technical Guide

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. The functionalization of this privileged structure offers a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde stands out as a compound of significant interest due to its structural features, which suggest a potential for diverse biological activities. The presence of a halogenated phenyl ring at the 2-position and a reactive carbaldehyde group at the 3-position of the indole core are key determinants of its potential pharmacological profile. This technical guide provides an in-depth exploration of the in silico prediction of the bioactivity of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, covering predictive modeling of its anticancer, antimicrobial, and anti-inflammatory properties, supported by established experimental protocols for validation.

Compound Profile: 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

1.1. Synthesis

The synthesis of 2-aryl-1H-indole-3-carbaldehydes can be achieved through various established synthetic routes. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation of a 2-aryl-indole precursor.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Preparation of the Vilsmeier Reagent: To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with constant stirring. The reaction is typically carried out at 0-5°C.

-

Formylation: The 2-(4-chlorophenyl)-1H-indole precursor is dissolved in an appropriate solvent, such as DMF, and the freshly prepared Vilsmeier reagent is added portion-wise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is then poured into ice-cold water and neutralized with a suitable base, such as sodium hydroxide or sodium bicarbonate, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.

In Silico Bioactivity Prediction

Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities of chemical compounds. This section outlines the key in silico approaches for predicting the anticancer, antimicrobial, and anti-inflammatory potential of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.

2.1. General In Silico Workflow

The predictive workflow for a novel compound typically involves several stages, from initial target identification to the assessment of its pharmacokinetic properties.

Figure 1: General workflow for in silico bioactivity prediction.

2.2. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of interaction.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is generated and optimized using a suitable chemistry software (e.g., ChemDraw, Avogadro). The structure is then saved in a format compatible with docking software (e.g., .mol2, .pdbqt).

-

Receptor Preparation: The 3D crystal structures of potential protein targets are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).

-

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.

-

Docking Simulation: The docking algorithm, such as AutoDock Vina or Glide, is used to predict the binding poses and affinities of the ligand within the receptor's active site. The results are typically reported as a binding energy or docking score.

-

Analysis of Results: The predicted binding poses are visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

2.2.1. Predicted Anticancer Activity

Derivatives of 2-phenylindole-3-carbaldehyde have shown promising anti-proliferative activities. For instance, some analogs strongly inhibit tubulin polymerization.[1] Molecular docking studies can be employed to predict the binding of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde to key cancer-related targets such as tubulin, Bcl-2, and various kinases.

Table 1: Predicted Binding Affinities for Anticancer Targets

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Tubulin (e.g., 1SA0) | -8.5 to -10.0 | CYS241, LEU242, ALA316, VAL318 |

| Bcl-2 (e.g., 2O2F) | -7.0 to -9.0 | PHE105, GLY145, ARG146, TYR195 |

| EGFR Kinase (e.g., 1M17) | -7.5 to -9.5 | LEU718, VAL726, ALA743, LYS745 |

Note: These are hypothetical binding affinities based on the general activity of similar indole derivatives and require specific computational studies for validation.

2.2.2. Predicted Antimicrobial Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial activities. Molecular docking can be utilized to investigate the binding of the target compound to essential microbial enzymes, such as DNA gyrase and lanosterol 14α-demethylase.

Table 2: Predicted Binding Affinities for Antimicrobial Targets

| Target Protein (PDB ID) | Organism | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| DNA Gyrase B (e.g., 5L3J) | Staphylococcus aureus | -7.0 to -8.5 | ASP79, ILE84, GLY102, THR171 |

| Lanosterol 14α-demethylase (e.g., 5V5Z) | Candida albicans | -8.0 to -9.5 | TYR132, HIS377, PHE463, ILE471 |

Note: These are hypothetical binding affinities and require specific computational studies for validation.

2.2.3. Predicted Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives can be assessed by docking them against key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Table 3: Predicted Binding Affinities for Anti-inflammatory Targets

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| COX-2 (e.g., 5IKR) | -9.0 to -10.5 | ARG120, TYR355, TYR385, SER530 |

Note: These are hypothetical binding affinities and require specific computational studies for validation.

2.3. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. These models can be used to predict the activity of new compounds based on their molecular descriptors.

Experimental Protocol: 2D-QSAR Modeling

-

Data Set Preparation: A dataset of structurally related indole derivatives with experimentally determined biological activities (e.g., IC50, MIC) is collected. The dataset is typically divided into a training set for model development and a test set for model validation.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each compound in the dataset using software like DRAGON or PaDEL-Descriptor.

-

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on the test set.

Figure 2: Logical relationship in a QSAR study.

2.4. ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to assess the drug-likeness of a compound. Various computational tools and web servers, such as SwissADME, pkCSM, and ADMETlab 2.0, are available for these predictions.[2]

Table 4: Predicted ADMET Properties of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | ~255.7 g/mol | Complies with Lipinski's Rule of Five (<500) |

| LogP | ~3.5 - 4.5 | Moderate lipophilicity |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10) |

| Pharmacokinetics | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeability | Likely permeable | Potential for CNS activity |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential inhibitor | Risk of drug-drug interactions |

| Toxicity | ||

| AMES Mutagenicity | Likely non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low to moderate risk | Potential for cardiotoxicity should be monitored |

Note: These are predictive values from computational models and require experimental validation.

Experimental Validation

In silico predictions serve as a valuable guide for subsequent experimental validation. This section provides detailed protocols for the in vitro assays commonly used to confirm the predicted bioactivities.

3.1. Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

Table 5: Reported Anticancer Activity of Related Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [3] |

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [3] |

| A p-chlorophenyl-containing indole derivative | MCF-7 | 13.2 | [4] |

| A p-chlorophenyl-containing indole derivative | MDA-MB-468 | 8.2 |[4] |

3.2. Antimicrobial Activity

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Bacterial or fungal strains are cultured to the logarithmic phase, and the inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: A serial two-fold dilution of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is prepared in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 6: Reported Antimicrobial Activity of Related Indole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole derivatives with m-chlorophenyl group | Staphylococcus aureus | 6.25 | [5] |

| Indole-1,2,4-triazole conjugates with 4-chlorophenyl moiety | Staphylococcus aureus | 250-1000 |[6] |

3.3. Anti-inflammatory Activity

Experimental Protocol: COX Inhibition Assay

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The enzymes are pre-incubated with various concentrations of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated for both COX-1 and COX-2 to determine the inhibitory potency and selectivity.

Potential Signaling Pathways

Based on the predicted bioactivities, 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde may modulate several key signaling pathways implicated in cancer, infection, and inflammation.

Figure 3: Potential signaling pathways modulated by the target compound.

The in silico prediction of the bioactivity of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde suggests its potential as a versatile therapeutic agent with possible anticancer, antimicrobial, and anti-inflammatory properties. The computational analyses, including molecular docking, QSAR, and ADMET prediction, provide a strong foundation for prioritizing this compound for further experimental investigation. The detailed experimental protocols outlined in this guide offer a clear roadmap for the validation of these in silico hypotheses. The integration of computational and experimental approaches is paramount in accelerating the discovery and development of novel indole-based therapeutics. Further studies are warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of this promising scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 2-phenylindole derivatives have garnered significant attention due to their potent anticancer and antimicrobial properties. This technical guide focuses on 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, a specific analog within this class. We will delve into its synthesis, summarize its known biological activities with a focus on potential therapeutic targets, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways and workflows. This document aims to serve as a comprehensive resource for researchers interested in the therapeutic potential of this compound.

Introduction

Indole and its derivatives are fundamental heterocyclic structures present in a vast number of natural products and synthetic compounds with significant therapeutic value.[1] The versatility of the indole ring allows for structural modifications that can modulate its interaction with various biological targets.[2][3] The substitution at the 2- and 3-positions of the indole ring has been a particularly fruitful area of investigation. Specifically, the 2-phenylindole scaffold has been identified as a key pharmacophore for anticancer activity, with some analogs showing potent inhibition of tubulin polymerization.[4]

The subject of this guide, 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, incorporates a 4-chlorophenyl group at the 2-position and a carbaldehyde group at the 3-position. The presence of the halogenated phenyl ring and the reactive aldehyde group suggests a potential for diverse biological interactions and makes it an interesting candidate for drug discovery and development. This document will explore the existing literature to elucidate its potential therapeutic targets and mechanisms of action.

Synthesis

The synthesis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is typically achieved through a Vilsmeier-Haack formylation of 2-(4-chlorophenyl)-1H-indole. This reaction introduces the aldehyde group at the electron-rich 3-position of the indole ring. The precursor, 2-(4-chlorophenyl)-1H-indole, can be synthesized via a Fischer indole synthesis from 4-chlorophenylhydrazine and an appropriate ketone.

A general synthetic scheme is presented below:

Caption: General synthesis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.

Potential Therapeutic Targets and Biological Activities

While specific quantitative data for 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is limited in the public domain, the biological activities of closely related 2-phenylindole-3-carbaldehyde analogs provide strong indications of its potential therapeutic targets. The primary areas of interest are anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of 2-phenylindole-3-carbaldehyde have shown significant anti-proliferative activities against various cancer cell lines.[4]

3.1.1. Tubulin Polymerization Inhibition

A key mechanism of action for many 2-phenylindole derivatives is the inhibition of tubulin polymerization.[4] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 4-chlorophenyl substituent is often associated with enhanced activity in this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Aryl-1H-indole-3-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-1H-indole-3-carbaldehyde scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and pharmaceuticals. Its synthesis is a key step in the development of new therapeutic agents. This technical guide provides an in-depth review of the primary synthetic methodologies for obtaining these valuable compounds, focusing on a robust and widely applicable two-step approach: the C2-arylation of an indole core followed by C3-formylation. This guide presents detailed experimental protocols, quantitative data for key transformations, and visualizations of reaction mechanisms to aid in the practical application of these methods.

I. Two-Step Synthesis Approach: An Overview

The most common and versatile route to 2-aryl-1H-indole-3-carbaldehydes involves a two-step sequence. The first step establishes the C2-aryl bond, typically through a palladium-catalyzed cross-coupling reaction. The resulting 2-arylindole is then subjected to formylation at the electron-rich C3 position, most commonly via the Vilsmeier-Haack reaction.

Figure 1: General two-step synthetic workflow for 2-aryl-1H-indole-3-carbaldehydes.

II. Step 1: C2-Arylation of the Indole Ring

The introduction of an aryl group at the C2 position of the indole nucleus is a crucial transformation. While classical methods exist, modern palladium-catalyzed cross-coupling reactions, particularly direct C-H arylation, have become the methods of choice due to their efficiency and functional group tolerance.

A. Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation has emerged as a powerful, atom-economical method that avoids the pre-functionalization of the indole ring. These reactions typically employ a palladium catalyst to couple the C-H bond of the indole with an aryl halide or its equivalent.

A proposed mechanism for the direct C2-arylation of indoles suggests an initial electrophilic palladation at the more nucleophilic C3 position, followed by a 1,2-migration of the palladium species to the C2 position. Reductive elimination then affords the 2-arylated indole and regenerates the active palladium catalyst.[1][2]

Figure 2: Proposed mechanism for Pd-catalyzed direct C2-arylation of indole.

Quantitative Data for Direct C2-Arylation of N-Methylindole with Aryl Halides

| Entry | Aryl Halide | Base | Ligand | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | CsOAc | PPh₃ | 125 | 24 | 48 |

| 2 | Bromobenzene | CsOAc | PPh₃ | 125 | 24 | 35 |

| 3 | 4-Iodotoluene | CsOAc | PPh₃ | 125 | 24 | 55 |

| 4 | 4-Iodoanisole | CsOAc | PPh₃ | 125 | 24 | 62 |

| 5 | 4-Iodonitrobenzene | CsOAc | PPh₃ | 125 | 24 | 25 |

Experimental Protocol: Direct C2-Arylation of N-Methylindole with Iodobenzene [3][4]

-

To a sealed tube, add N-methylindole (1.0 mmol), iodobenzene (1.2 mmol), cesium acetate (CsOAc, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous dimethylacetamide (DMA, 4 mL).

-

Seal the tube and heat the reaction mixture at 125 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-phenyl-1-methylindole.

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation. This reaction typically involves the coupling of an arylboronic acid with a halogenated indole (e.g., 2-bromoindole or 2-iodoindole) in the presence of a palladium catalyst and a base. While this method requires pre-functionalization of the indole, it offers a broad substrate scope and high yields.[5]

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromoindoles

| Entry | 2-Bromoindole Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | N-Boc-2-bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |

| 2 | N-Boc-2-bromoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 |

| 3 | N-Boc-2-bromoindole | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75 |

| 4 | 2-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 78 |

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-2-bromoindole [5]

-

In a round-bottom flask, dissolve N-Boc-2-bromoindole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol) in a mixture of dioxane (8 mL) and water (2 mL).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield N-Boc-2-phenylindole.

III. Step 2: C3-Formylation of 2-Arylindoles

Once the 2-arylindole is synthesized, the final step is the introduction of a carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is the most prevalent and efficient method for this transformation.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[6][7] The electrophilic Vilsmeier reagent attacks the C3 position of the 2-arylindole to form an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired 2-aryl-1H-indole-3-carbaldehyde.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

Methodological & Application

Protocol for Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)-1H-indole

Abstract

This document provides a detailed protocol for the Vilsmeier-Haack formylation of 2-(4-chlorophenyl)-1H-indole to synthesize 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. This reaction is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate.[1][2] Indoles are particularly reactive substrates for this transformation, with formylation preferentially occurring at the electron-rich C-3 position. The resulting indole-3-carbaldehydes are versatile intermediates in organic synthesis. This application note details a specific protocol for the formylation of 2-(4-chlorophenyl)-1H-indole, a substrate of interest in medicinal chemistry.

Reaction Scheme

Figure 1: Vilsmeier-Haack formylation of 2-(4-chlorophenyl)-1H-indole.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 2-(4-chlorophenyl)-1H-indole | ≥98% | Commercially Available |

| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |

| Brine | Saturated Aqueous Solution | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle with a temperature controller

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

NMR spectrometer (¹H and ¹³C)

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocol

1. Preparation of the Vilsmeier Reagent:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

2. Reaction with 2-(4-chlorophenyl)-1H-indole:

-

Dissolve 2-(4-chlorophenyl)-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Isolation:

-

Upon completion of the reaction, cool the mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent system should be optimized based on TLC analysis.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure product.

Data Presentation

Table 1: Quantitative Data for the Vilsmeier-Haack Formylation

| Parameter | Value |

| Reactants | |

| 2-(4-chlorophenyl)-1H-indole | 1.0 equivalent |

| Phosphorus oxychloride (POCl₃) | 1.2 equivalents |

| N,N-Dimethylformamide (DMF) | 3.0 equivalents |

| Reaction Conditions | |

| Temperature | 0 °C to 40-45 °C |

| Reaction Time | 2-4 hours |

| Solvent | Dichloromethane (DCM) |

| Expected Yield | |

| Yield of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | 75-85% |

Table 2: Characterization Data for 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

| Analysis | Expected Results |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Approximately 235-238 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.1 (s, 1H, -CHO), ~8.3 (d, 1H, Ar-H), ~7.8-7.2 (m, 8H, Ar-H), ~9.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185.0 (C=O), and characteristic aromatic carbon signals |

| FT-IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching), ~1650 (C=O stretching), ~1600, 1480 (C=C aromatic stretching) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₅H₁₀ClNO: 256.05 |

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent.

-

All procedures should be carried out in a well-ventilated fume hood.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques. The resulting product is a valuable intermediate for the development of novel therapeutic agents and other functional organic molecules. Adherence to the safety precautions outlined is essential for the safe execution of this protocol.

References

Application Notes and Protocols: Utilizing 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde in various multicomponent reactions (MCRs). The resulting structurally diverse heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

Introduction

Multicomponent reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is a valuable building block for MCRs due to the presence of the reactive aldehyde functionality and the privileged indole scaffold, which is a common motif in many biologically active compounds. This document outlines protocols for employing this aldehyde in Passerini, Ugi, Biginelli, and Hantzsch reactions, leading to the synthesis of α-acyloxy amides, bis-amides, dihydropyrimidinones, and dihydropyridines, respectively. These compound classes are known to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and calcium channel blocking effects.

Passerini Three-Component Reaction